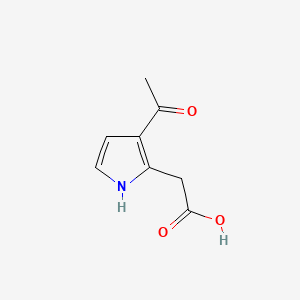

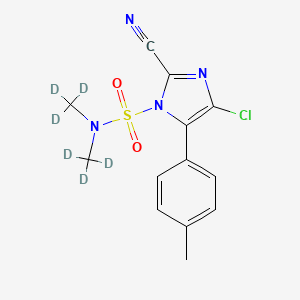

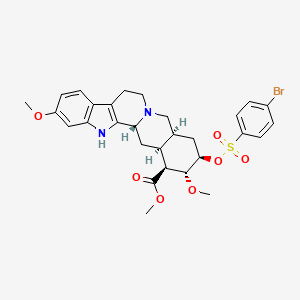

(1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications

Toxicity and Metabolism

TaClo has been explored for its dopaminergic neurotoxic potential, drawing parallels with known neurotoxins such as MPTP. It exhibits strong cytotoxic activity towards neuronal-like clonal pheochromocytoma PC12 cells, indicating its potential contribution to neuronal cell death in diseases like Parkinson’s (Bringmann et al., 2006). Additionally, its metabolism has been shown to result in the formation of potentially cytotoxic metabolites, further implicating TaClo in neurotoxic pathways (Bringmann et al., 2002).

Neurotoxicity and Neurodegeneration

Studies have focused on the neurotoxic properties of TaClo, especially its role in Parkinson's disease etiology. It is suggested that TaClo, formed endogenously in humans, could be involved in neurodegenerative diseases through its potent dopaminergic neurotoxicity, similar to the effects observed with MPTP exposure (Riederer et al., 2002). The compound's effects on catecholamine biosynthesis further support its potential role in disrupting dopamine metabolism, a key feature in Parkinson's disease pathology (Bringmann et al., 2002).

Cell Cycle and Apoptosis

TaClo has been investigated for its impact on cell cycle progression and induction of apoptosis in neuroblastoma cell lines. These studies highlight its potential to disrupt cellular functions leading to apoptosis, further emphasizing its neurotoxic implications (Sharma et al., 2017; Akundi et al., 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1R)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPAKKMPHBZNQA-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858515 |

Source

|

| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

CAS RN |

175779-28-9 |

Source

|

| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)